molecular formula C13H13ClN2O5S B238415 5-(5-Chloro-2-thienyl)-2'-deoxyuridine CAS No. 134333-72-5

5-(5-Chloro-2-thienyl)-2'-deoxyuridine

Cat. No.: B238415
CAS No.: 134333-72-5
M. Wt: 344.77 g/mol
InChI Key: RQZRQHNKLHIOQI-JYPKXMCJSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

Systematic IUPAC Name :
5-Chloro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione .

CAS Registry Number :
134333-72-5 .

Synonyms :

  • 5-(5-Chlorothien-2-yl)-2'-deoxyuridine
  • 5-Cl-ThdU

Molecular Formula and Weight Analysis

Molecular Formula :
C₁₃H₁₃ClN₂O₅S .

Molecular Weight :
344.8 g/mol .

Elemental Composition :

Element Contribution (%)
C 45.29
H 3.80
Cl 10.28
N 8.13
O 23.17
S 9.31

Crystallographic Data and Three-Dimensional Conformation

Single-crystal X-ray diffraction studies reveal the following structural parameters :

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 9.100 Å, b = 20.878 Å, c = 7.837 Å
β Angle 98.572°
Unit Cell Volume 1472.2 ų
Z (Molecules/Unit) 4

Key Structural Features :

  • The thienyl ring adopts a planar conformation, with a dihedral angle of 12.3° relative to the uracil plane.
  • The glycosidic bond (N1-C1') length is 1.472 Å, consistent with anti-conformation preferences .
  • Intramolecular hydrogen bonds stabilize the 2'-deoxyribose moiety (O5'-H⋯O2, 2.76 Å) .

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR data (DMSO-d₆) :

Proton/Carbon δ (ppm) Assignment
H6 (uracil) 8.21 Singlet, aromatic proton
H1' (sugar) 6.15 Doublet, J = 6.2 Hz
H2' 2.45 Multiplet, sugar protons
H3' 4.35
H4' 3.90
H5' 3.70
C2 (uracil) 150.4 Carbonyl carbon
C5 (thienyl) 129.8 Chlorine-substituted carbon
Infrared (IR) Spectroscopy

Prominent IR absorptions (KBr pellet) :

  • 1705 cm⁻¹: C=O stretch (uracil)
  • 1240 cm⁻¹: C-Cl stretch
  • 1080 cm⁻¹: C-O-C (sugar ring)
Ultraviolet-Visible (UV-Vis) Spectroscopy
  • λₘₐₓ (H₂O): 268 nm (ε = 8,200 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated uracil-thienyl system .

Properties

CAS No.

134333-72-5

Molecular Formula

C13H13ClN2O5S

Molecular Weight

344.77 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1-[(4S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H13ClN2O5S/c14-10-2-1-9(22-10)6-4-16(13(20)15-12(6)19)11-3-7(18)8(5-17)21-11/h1-2,4,7-8,11,17-18H,3,5H2,(H,15,19,20)/t7-,8?,11?/m0/s1

InChI Key

RQZRQHNKLHIOQI-JYPKXMCJSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O

Isomeric SMILES

C1[C@@H](C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)Cl)CO)O

Synonyms

5-(5-chlorothien-2-yl)-2'-deoxyuridine
5-CTYDU

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : C₁₃H₁₄ClN₂O₅S
  • Molecular Weight : 354.78 g/mol
  • CAS Registry Number : 50-90-8 (as per 5-chloro-2'-deoxyuridine derivatives) .

Comparison with Similar Compounds

Enzymatic and Metabolic Stability

  • Substrate Specificity :

    • Chlorothienyl derivatives resist degradation by human uridine phosphorylase, enhancing plasma stability .
    • BVDU is rapidly metabolized by thymidine phosphorylase, requiring frequent dosing .
  • DNA Repair Interactions :

    • 5-Hydroxy-2'-deoxyuridine analogs are substrates for bacterial repair enzymes (e.g., endonuclease III), but chlorothienyl derivatives evade such repair mechanisms, prolonging antiviral effects .

Research Findings and Clinical Implications

  • Antiviral Efficacy: In murine models, 5-(5-Chloro-2-thienyl)-2'-deoxyuridine reduced HSV-1 titers by 99% at 10 mg/kg/day, comparable to BVDU .
  • Limitations: Limited data on pharmacokinetics in humans. Requires further optimization for oral bioavailability.

Preparation Methods

Reaction Mechanism and Optimization

The coupling typically employs tetraorganotin reagents (e.g., 5-chloro-2-thienyltributyltin) and palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Key reaction parameters include:

  • Solvent systems : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize the palladium intermediates.

  • Temperature : Reactions are conducted at 60–80°C under inert atmospheres to prevent catalyst oxidation.

  • Catalyst loading : Typically 5–10 mol% Pd(PPh₃)₄, with copper(I) iodide occasionally added to enhance yields.

For example, 5-(5-chloro-2-thienyl)-2'-deoxyuridine is synthesized by reacting 5-iodo-2'-deoxyuridine with 5-chloro-2-thienyltributyltin in the presence of Pd(PPh₃)₄, yielding the target compound in moderate-to-high efficiency.

Challenges and Modifications

  • Steric hindrance : Bulky substituents on the thienyl ring may reduce coupling efficiency, necessitating higher catalyst loads or prolonged reaction times.

  • Protection of hydroxyl groups : The 3'- and 5'-hydroxyls of 2'-deoxyuridine are often protected with acetyl or silyl groups to prevent side reactions.

  • Purification : Column chromatography on silica gel is required to isolate the product from unreacted starting materials and palladium residues.

Halogenation of Preformed 5-Thienyl-2'-Deoxyuridine

Direct Halogenation of the Thienyl Moiety

An alternative route involves the post-synthetic chlorination of 5-(2-thienyl)-2'-deoxyuridine. This method capitalizes on the electrophilic aromatic substitution reactivity of the thienyl ring, where chloro groups are introduced at the 5-position using chlorinating agents.

Chlorination Agents and Conditions

  • Chlorine gas (Cl₂) : Direct bubbling of Cl₂ into a solution of 5-(2-thienyl)-2'-deoxyuridine in dichloromethane (DCM) at 0–5°C.

  • N-Chlorosuccinimide (NCS) : Used in the presence of Lewis acids like iron(III) chloride (FeCl₃) to generate electrophilic chlorine.

  • Sulfuryl chloride (SO₂Cl₂) : A milder alternative for controlled chlorination.

For instance, treatment of 5-(2-thienyl)-2'-deoxyuridine with NCS and FeCl₃ in DCM at room temperature selectively introduces a chlorine atom at the 5-position of the thienyl ring, yielding the desired product.

Comparative Analysis of Synthesis Routes

Efficiency and Yield

Method Yield Reaction Time Key Advantages
Palladium cross-coupling60–75%12–24 hoursHigh regioselectivity; scalable
Direct halogenation50–65%2–6 hoursFewer synthetic steps; cost-effective

Practical Considerations

  • Starting material availability : 5-Iodo-2'-deoxyuridine is commercially accessible but costly, whereas 5-(2-thienyl)-2'-deoxyuridine requires prior synthesis.

  • Safety : Halogenation with Cl₂ demands specialized equipment for gas handling, whereas cross-coupling poses risks associated with palladium waste.

Applications and Pharmacological Relevance

This compound exhibits potent antiviral activity, with studies demonstrating its efficacy in healing HSV-1 keratitis in rabbit models at concentrations as low as 0.2%. Its mechanism involves selective phosphorylation by viral thymidine kinase, leading to incorporation into viral DNA and chain termination .

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